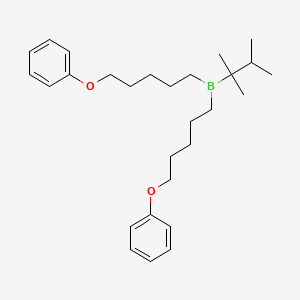
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is a boron-containing organic compound with the molecular formula C28H43BO2 It is known for its unique structure, which includes a borane group bonded to two 5-phenoxypentyl groups and a 2,3-dimethylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane typically involves the reaction of 2,3-dimethylbutan-2-yl lithium with bis(5-phenoxypentyl)borane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Scientific Research Applications
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its boron content.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in drug delivery and BNCT. The phenoxy groups provide stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylbutan-2-YL)bis(5-phenylpentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-methoxypentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-ethoxypentyl)borane
Uniqueness
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The phenoxy groups enhance its solubility and stability, making it more versatile compared to similar compounds with different substituents.
Properties
CAS No. |
95103-43-8 |
|---|---|
Molecular Formula |
C28H43BO2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl-bis(5-phenoxypentyl)borane |
InChI |
InChI=1S/C28H43BO2/c1-25(2)28(3,4)29(21-13-7-15-23-30-26-17-9-5-10-18-26)22-14-8-16-24-31-27-19-11-6-12-20-27/h5-6,9-12,17-20,25H,7-8,13-16,21-24H2,1-4H3 |
InChI Key |
VNIODCNAINCMHC-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCOC1=CC=CC=C1)(CCCCCOC2=CC=CC=C2)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



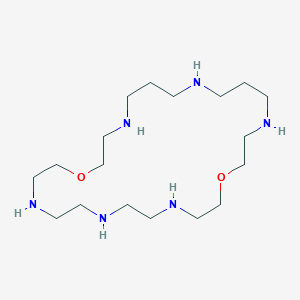
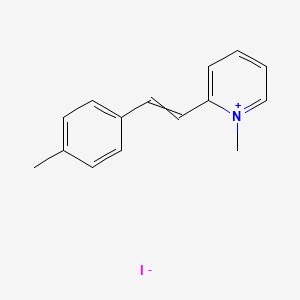
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
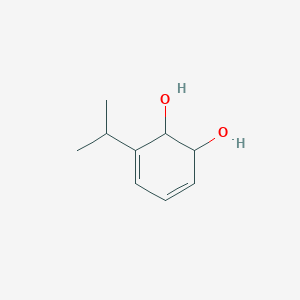
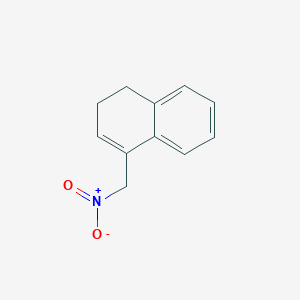
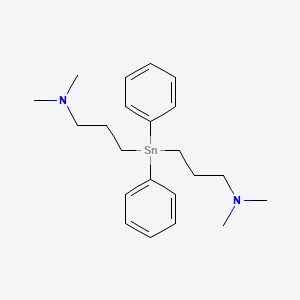
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
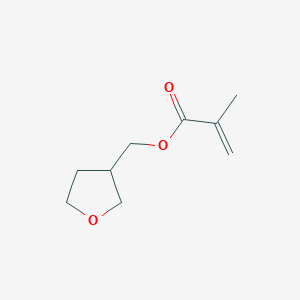
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
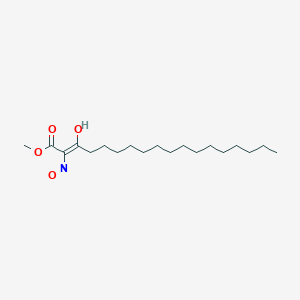
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
